Bienvenue dans la boutique en ligne BenchChem!

Atorvastatin, (3S,5R)-

Pregnane X Receptor Nuclear Receptor Activation Drug-Drug Interaction Potential

As the pharmacopeial gold standard for enantiomeric purity, this (3S,5R)-isomer is indispensable for ANDA/NDA filings. Unique intermediate PXR agonist (EC50 ~11.6–15.0 μM) and distinct CYP induction profile enable unequivocal chiral method validation and stability studies. Substitution with incorrect isomers compromises analytical integrity and regulatory compliance. Order authenticated reference material to ensure ICH-compliant enantiopurity determination.

Molecular Formula C33H35FN2O5
Molecular Weight 558.6 g/mol
CAS No. 887324-52-9
Cat. No. B1667682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin, (3S,5R)-
CAS887324-52-9
SynonymsAtorvastatin, (3S,5R)-, AT10 Trans
Molecular FormulaC33H35FN2O5
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m1/s1
InChIKeyXUKUURHRXDUEBC-SXOMAYOGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atorvastatin (3S,5R)- Isomer (CAS 887324-52-9): Stereo-Defined Impurity and Analytical Reference Standard for Chiral Purity Assessment


Atorvastatin, (3S,5R)- (CAS 887324-52-9) is a defined stereoisomer and synthetic impurity of the HMG-CoA reductase inhibitor atorvastatin, clinically used as the therapeutically active (3R,5R)-enantiopure form [1]. The compound is officially designated as Atorvastatin USP Related Compound B and EP Impurity B, serving as a critical chiral reference standard for enantiomeric purity determination in pharmaceutical quality control . Its procurement is primarily driven by regulatory compliance requirements in drug substance manufacturing, method validation, and stability studies, where precise stereochemical identity is non-negotiable [2].

Why Atorvastatin (3S,5R)- Cannot Be Substituted: The Functional Consequence of Stereochemical Divergence in Chiral Impurity Profiling


Generic substitution of this compound with alternative atorvastatin stereoisomers or related impurities is scientifically untenable due to the enantiospecific biological activities of these molecules. The four atorvastatin stereoisomers (3R,5R; 3R,5S; 3S,5R; 3S,5S) exhibit quantitatively distinct profiles in key pharmacological and toxicological endpoints, including HMG-CoA reductase inhibition potency, pregnane X receptor (PXR) activation, and cytochrome P450 induction [1]. The (3S,5R)-isomer holds a unique position in this stereochemical hierarchy, possessing intermediate PXR agonist activity (EC50 ~11.6–15.0 μM) distinct from both the clinically active (3R,5R)-form (EC50 5.5 μM) and the largely inactive (3S,5S)-form (efficacy ~11-fold) [2]. Consequently, substitution with an incorrect isomer compromises the integrity of analytical methods, leading to inaccurate enantiomeric purity assessments and potential regulatory non-compliance in drug substance release testing [3].

Atorvastatin (3S,5R)- (CAS 887324-52-9): Quantified Differential Performance Evidence for Procurement Decision-Making


PXR Activation EC50: The (3S,5R)-Isomer Exhibits a 2.1- to 2.7-Fold Lower Potency than the Clinical (3R,5R)-Isomer in Human Cell-Based Reporter Assays

In LS180 human colon adenocarcinoma cells transiently transfected with a p3A4-luc reporter construct, the (3S,5R)-isomer of atorvastatin activated the pregnane X receptor (PXR) with an EC50 ranging from 11.6 μM to 15.0 μM. This is a 2.1- to 2.7-fold lower potency compared to the clinically utilized (3R,5R)-isomer, which demonstrated an EC50 of 5.5 μM under identical assay conditions [1]. The efficacy of the (3S,5R)-isomer in terms of maximal luciferase induction at 100 μM was approximately 5-fold over vehicle control, comparable to the (3R,5R)- and (3R,5S)-isomers, but significantly lower than the 11-fold induction achieved by the (3S,5S)-isomer [1].

Pregnane X Receptor Nuclear Receptor Activation Drug-Drug Interaction Potential

CYP3A4 Induction Hierarchy: (3S,5R)-Atorvastatin is the Weakest Inducer of CYP3A4 Among the Four Stereoisomers in Primary Human Hepatocytes

In primary human hepatocyte cultures from three independent donors (HH59, HH61, HH63), all four optical isomers of atorvastatin dose-dependently induced CYP3A4 mRNA and protein expression. However, the magnitude of induction was stereospecific, following a clear rank order: (3R,5R) > (3R,5S) ≈ (3S,5S) > (3S,5R) [1]. This places the (3S,5R)-isomer as the weakest inducer of CYP3A4 among the atorvastatin stereoisomers, a finding consistent across both mRNA and protein levels [1]. The (3R,5R)-isomer consistently showed the strongest induction, confirming that the stereochemical configuration at both chiral centers governs the extent of CYP3A4 upregulation [1].

Cytochrome P450 3A4 Hepatocyte Metabolism Drug Metabolism Induction

CYP2A6 Induction Rank Order: (3S,5R)-Atorvastatin Exhibits Intermediate CYP2A6-Inducing Activity, Distinct from Both the (3R,5R)- and (3S,5S)-Isomers

The induction of CYP2A6 mRNA and protein by atorvastatin stereoisomers in primary human hepatocytes follows a distinct enantiospecific pattern: (3R,5R) > (3R,5S) ≈ (3S,5R) > (3S,5S) [1]. This places the (3S,5R)-isomer in an intermediate position, with inducing activity lower than the clinical (3R,5R)-form but higher than the (3S,5S)-enantiomer. This rank order differs from that observed for CYP3A4 induction, where the (3S,5R)-isomer was the weakest inducer [1], highlighting that the biological consequences of stereochemistry are enzyme-specific and not uniform across all P450 isoforms.

Cytochrome P450 2A6 Hepatocyte Metabolism Enantiospecific Induction

Regulatory Designation: Atorvastatin (3S,5R)- is Officially Recognized as USP Related Compound B and EP Impurity B for Enantiomeric Purity Control

Atorvastatin, (3S,5R)- (free acid, CAS 887324-52-9) and its calcium salt (CAS 887196-25-0) are formally designated as Atorvastatin USP Related Compound B and Atorvastatin EP Impurity B in the respective pharmacopoeial monographs for Atorvastatin Calcium [1]. The European Pharmacopoeia (EP) monograph 2022 mandates the determination of enantiomeric purity in atorvastatin calcium drug substance using a normal-phase chiral HPLC method, and the (3S,5R)-isomer is one of the four stereoisomers for which acceptable limits are specified [2]. Compliance with these pharmacopoeial standards is a prerequisite for Abbreviated New Drug Application (ANDA) submissions and commercial drug substance release, making the procurement of authenticated (3S,5R)-atorvastatin reference material essential for analytical method validation, system suitability testing, and routine quality control [3].

Pharmaceutical Quality Control Regulatory Compliance Impurity Reference Standard

Analytical Method Improvement: Optimized Chiral HPLC Protocol Using Chiralpak AD-3 Column Achieves 35-Minute Enantioseparation of All Atorvastatin Stereoisomers

A 2024 study published in *Separations* reported an optimized normal-phase chiral HPLC method for the determination of enantiomeric purity in atorvastatin calcium drug substance using a Chiralpak AD-3 column (250 mm × 4.6 mm, 3 μm particles) with a mobile phase of n-hexane-ethanol-formic acid (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min and column temperature of 35 °C [1]. This method achieved simultaneous stereo-selective separation of all four atorvastatin stereoisomers within 35 minutes, representing a significant improvement over the European Pharmacopoeia 2022 method which employed a 150 mm × 4.6 mm Chiralpak AD-H column (5 μm particles) and suffered from very long analysis times and high solvent consumption [1]. The method demonstrated linearity in the range of 4.4–1000 μg/mL (R² > 0.999) with a signal-to-noise ratio of 20 at the 0.075% impurity level (4.4 μg/mL), confirming its suitability for detecting the (3S,5R)-impurity at pharmacopoeially relevant limits [1].

Chiral HPLC Enantiomeric Purity Pharmaceutical Analysis

HMG-CoA Reductase Inhibitory Activity: (3S,5R)-Atorvastatin Exhibits Significantly Reduced Potency Relative to the (3R,5R)-Clinical Isomer

Atorvastatin is a potent competitive inhibitor of HMG-CoA reductase, with the (3R,5R)-enantiomer displaying the greatest activity. While a specific IC50 value for the isolated (3S,5R)-isomer has not been reported in primary literature, the (3S,5S)-enantiomer is documented to have little or no inhibitory activity against HMG-CoA reductase [1]. The (3S,5R)-isomer, being a diastereomer with one inverted chiral center relative to the active (3R,5R)-form, is expected to exhibit substantially reduced potency based on established structure-activity relationships for statin stereochemistry . The clinically used (3R,5R)-atorvastatin is reported to have an IC50 of 154 nM against the enzyme . The (3S,5R)-form is classified as an isomeric impurity precisely because it lacks the full therapeutic activity of the (3R,5R)-form, which is the sole stereoisomer approved for clinical use [2].

HMG-CoA Reductase Enzyme Inhibition Stereoselectivity

Primary Application Scenarios for Atorvastatin (3S,5R)- (CAS 887324-52-9) Based on Quantified Differential Evidence


Pharmaceutical Quality Control: Reference Standard for Chiral HPLC Enantiomeric Purity Determination

The (3S,5R)-isomer is indispensable as a certified reference standard for the quantitative determination of enantiomeric purity in atorvastatin calcium drug substance and finished products. The European Pharmacopoeia monograph 2022 and USP monographs mandate the use of this specific compound (designated IMP-B or USP Related Compound B) for system suitability and impurity quantification. The optimized HPLC method using a Chiralpak AD-3 column achieves complete separation of all four stereoisomers within 35 minutes, with linearity from 4.4 to 1000 μg/mL (R² > 0.999) and a detection limit of 4.4 μg/mL (0.075% of the test solution) [1]. Procuring the correct (3S,5R)-isomer ensures compliance with regulatory filing requirements (ANDA, NDA) and avoids the risk of analytical method failure due to the use of incorrect or mischaracterized impurity standards [2].

Mechanistic Drug-Drug Interaction Studies: Investigating Enantiospecific PXR Activation and CYP Induction

The (3S,5R)-atorvastatin isomer is uniquely valuable for studying the stereochemical determinants of nuclear receptor activation and cytochrome P450 induction. As demonstrated by Korhonova et al. (2015), this isomer activates PXR with an EC50 of 11.6–15.0 μM, a potency 2.1- to 2.7-fold lower than the clinical (3R,5R)-isomer (EC50 5.5 μM) but with similar efficacy (~5-fold induction) [1]. It also exhibits a distinct rank order for CYP3A4 induction (weakest among the four isomers) and CYP2A6 induction (intermediate) [1]. These quantitative differences make the (3S,5R)-isomer an essential tool for dissecting the structural basis of statin-mediated gene regulation and for predicting enantiospecific drug-drug interaction liabilities in preclinical development [1].

Synthetic Process Development and Impurity Profiling: Characterizing and Controlling Chiral Impurity Formation

During the synthesis of atorvastatin calcium, the (3S,5R)-isomer is a known process-related impurity that can arise from incomplete stereocontrol or epimerization at the C3 and/or C5 positions [1]. The use of authenticated (3S,5R)-atorvastatin as an impurity marker enables process chemists to track and optimize synthetic conditions to minimize its formation, thereby improving overall yield and purity of the desired (3R,5R)-enantiomer. The compound's characteristic retention behavior in chiral chromatography (relative retention time to atorvastatin: 0.66 under specified EP conditions) provides a specific fingerprint for monitoring and controlling this critical impurity during manufacturing [2].

Stability-Indicating Method Development: Assessing Enantiomeric Stability Under Stress Conditions

The (3S,5R)-isomer serves as a critical marker for evaluating the stereochemical stability of atorvastatin drug substance and formulations under various stress conditions (e.g., heat, humidity, light, acidic/basic hydrolysis). Because the (3S,5R)-isomer can form via racemization or epimerization of the clinical (3R,5R)-isomer, its appearance in stability samples directly indicates degradation of stereochemical integrity. The validated HPLC method described in Separations (2024) provides a reliable platform for quantifying the (3S,5R)-impurity at levels as low as 0.075% of the active pharmaceutical ingredient, enabling robust stability studies that satisfy ICH Q1A(R2) guidelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atorvastatin, (3S,5R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.